molecular formula C16H15N3O2 B325782 1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

Cat. No.: B325782
M. Wt: 281.31 g/mol
InChI Key: YJXKSJWDDFJERR-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a methoxyphenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(1E)-(2-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 1-{[(1E)-(2-chlorophenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Uniqueness

1-[(E)-[(2-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

1-[(E)-(2-methoxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3O2/c1-11-8-12(2)19(16(20)14(11)9-17)18-10-13-6-4-5-7-15(13)21-3/h4-8,10H,1-3H3/b18-10+

InChI Key

YJXKSJWDDFJERR-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC=CC=C2OC)C#N)C

SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2OC)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2OC)C#N)C

Origin of Product

United States

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